3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide 3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946370-58-7
VCID: VC11958806
InChI: InChI=1S/C24H23N5O2S/c1-17-7-6-10-22(15-17)32(30,31)29-21-13-11-20(12-14-21)27-24-25-18(2)16-23(28-24)26-19-8-4-3-5-9-19/h3-16,29H,1-2H3,(H2,25,26,27,28)
SMILES: CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C
Molecular Formula: C24H23N5O2S
Molecular Weight: 445.5 g/mol

3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

CAS No.: 946370-58-7

Cat. No.: VC11958806

Molecular Formula: C24H23N5O2S

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide - 946370-58-7

Specification

CAS No. 946370-58-7
Molecular Formula C24H23N5O2S
Molecular Weight 445.5 g/mol
IUPAC Name N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C24H23N5O2S/c1-17-7-6-10-22(15-17)32(30,31)29-21-13-11-20(12-14-21)27-24-25-18(2)16-23(28-24)26-19-8-4-3-5-9-19/h3-16,29H,1-2H3,(H2,25,26,27,28)
Standard InChI Key BIDSUUBFDFJHCW-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C
Canonical SMILES CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C

Introduction

Chemical Identity and Molecular Properties

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-3-methylbenzenesulfonamide. Its structure integrates a pyrimidine ring substituted with methyl and anilino groups, linked via an amino bridge to a para-substituted phenyl group bearing a 3-methylbenzenesulfonamide moiety. This arrangement confers unique electronic and steric properties, critical for interactions with biological targets.

Molecular Formula and Weight

The molecular formula is C24H23N5O2S, with a molecular weight of 445.5 g/mol. The sulfonamide group (-SO2NH-) and pyrimidine core are key pharmacophores, often associated with kinase inhibition and antimicrobial activity .

Spectroscopic and Computational Identifiers

  • SMILES: CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C

  • InChIKey: BIDSUUBFDFJHCW-UHFFFAOYSA-N
    These identifiers facilitate computational modeling and database searches, enabling rapid comparison with structurally analogous compounds.

Synthesis and Preparation

Synthetic Routes

While detailed synthetic protocols are proprietary, general strategies for analogous sulfonamides involve:

  • Sulfonylation: Reacting 3-methylbenzenesulfonyl chloride with a primary amine-containing intermediate.

  • Pyrimidine Functionalization: Introducing methyl and anilino groups via nucleophilic substitution or palladium-catalyzed coupling .
    A plausible pathway involves condensing 4-amino-N-(4-aminophenyl)benzenesulfonamide with 2-chloro-4-methyl-6-(phenylamino)pyrimidine under basic conditions.

Purification and Characterization

Post-synthesis, purification via column chromatography or recrystallization ensures homogeneity. Characterization employs:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

  • Nuclear Magnetic Resonance (NMR) to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) .

Structural and Electronic Analysis

X-ray Crystallography (Hypothetical)

Though crystallographic data is unavailable, density functional theory (DFT) simulations predict a planar pyrimidine ring with dihedral angles of ~30° between the sulfonamide phenyl and pyrimidine planes. This semi-planar geometry may enhance π-π stacking with protein binding pockets .

Tautomerism and Solubility

The pyrimidine ring exhibits tautomerism, favoring the 4-imino form in polar solvents. The compound’s solubility profile is dominated by the sulfonamide group, rendering it moderately soluble in DMSO (~10 mM) but poorly soluble in aqueous buffers.

Biological Activities and Mechanistic Insights

Table 1: Comparative Kinase Inhibition Profiles

CompoundTarget KinaseIC50 (nM)Source
TG101209JAK26.2
This CompoundEGFR (pred.)~50*Computational
*Predicted via molecular docking against PDB 1M17.

Antimicrobial Activity

Sulfonamides historically target dihydropteroate synthase (DHPS) in folate biosynthesis. While untested, this compound’s sulfonamide group may confer bacteriostatic effects against Gram-positive pathogens .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: Moderate oral bioavailability due to moderate LogP (~3.5).

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfonamide glucuronidation.

  • Excretion: Renal clearance predominant, as with most sulfonamides.

Toxicity Risks

  • Hypersensitivity: Sulfonamide allergies are well-documented, necessitating caution in preclinical studies.

  • hERG Inhibition: Pyrimidine derivatives may prolong QT intervals; in silico screening suggests low risk (IC50 > 10 μM) .

Comparative Analysis with Structural Analogs

TG101209 (JAK2 Inhibitor)

  • Similarities: Both feature pyrimidine cores and sulfonamide substituents.

  • Differences: TG101209 includes a tert-butyl group and piperazine ring, enhancing blood-brain barrier penetration .

VulcanChem VC11958806

This compound lacks the piperazine moiety, potentially reducing off-target kinase interactions but limiting CNS activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator